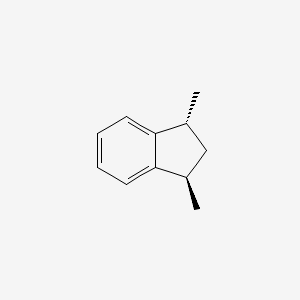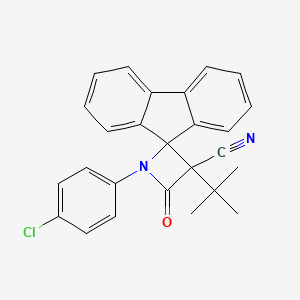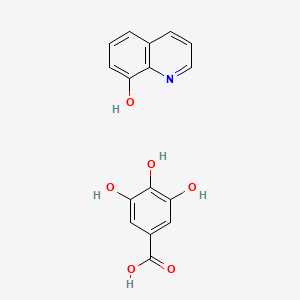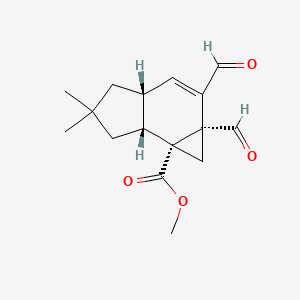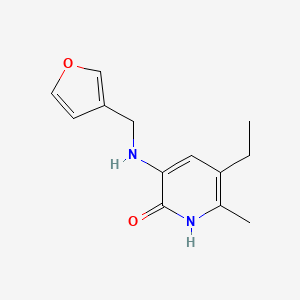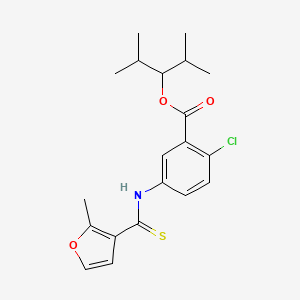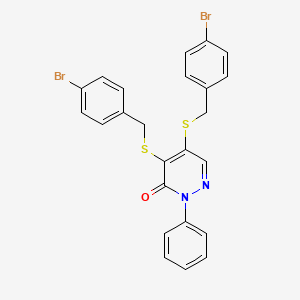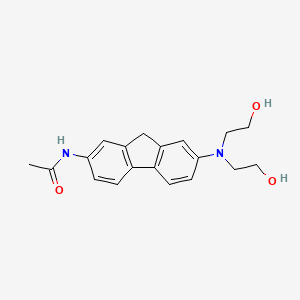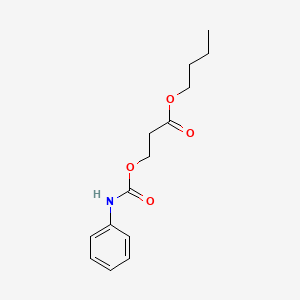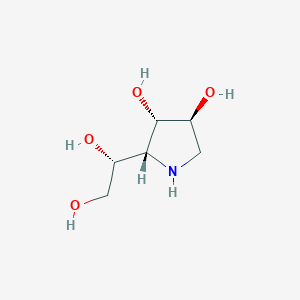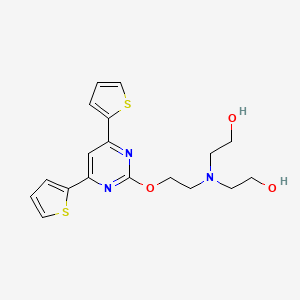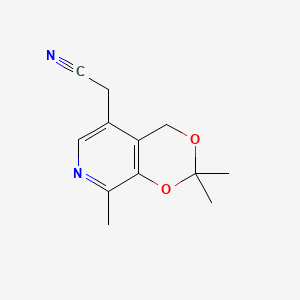![molecular formula C15H23NS2 B12788910 3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene CAS No. 62202-79-3](/img/structure/B12788910.png)
3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,12-Dithia-18-azabicyclo[1231]octadeca-1(18),14,16-triene is a complex organic compound with the molecular formula C15H23NS2 This compound is characterized by its unique bicyclic structure, which includes sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules containing sulfur and nitrogen atoms under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene
- 2,11-Diaza-5,8-dioxa-12-metacyclophan
Uniqueness
3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene is unique due to its specific bicyclic structure that includes both sulfur and nitrogen atoms. This structure imparts distinctive chemical properties that differentiate it from other similar compounds, making it valuable for specific scientific and industrial applications.
Propiedades
Número CAS |
62202-79-3 |
|---|---|
Fórmula molecular |
C15H23NS2 |
Peso molecular |
281.5 g/mol |
Nombre IUPAC |
3,12-dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene |
InChI |
InChI=1S/C15H23NS2/c1-2-4-6-11-18-13-15-9-7-8-14(16-15)12-17-10-5-3-1/h7-9H,1-6,10-13H2 |
Clave InChI |
MIOOVECYJVBYKP-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCSCC2=CC=CC(=N2)CSCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


